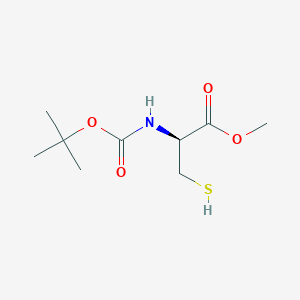

n-Boc-d-cysteine methyl ester

CAS No.: 133904-67-3

Cat. No.: VC7226972

Molecular Formula: C9H17NO4S

Molecular Weight: 235.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133904-67-3 |

|---|---|

| Molecular Formula | C9H17NO4S |

| Molecular Weight | 235.3 |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate |

| Standard InChI | InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m1/s1 |

| Standard InChI Key | NJGIAKIPSDCYAC-ZCFIWIBFSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CS)C(=O)OC |

Introduction

Molecular Structure and Physicochemical Properties

n-Boc-d-cysteine methyl ester belongs to the class of N-protected amino acid esters. Its IUPAC name, methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate, reflects its stereochemistry (D-configuration) and functional groups . The Boc group (tert-butoxycarbonyl) shields the amine, while the methyl ester protects the carboxylic acid, rendering the molecule inert toward nucleophilic and electrophilic agents during peptide elongation .

Stereochemical Configuration

The compound’s chirality arises from the cysteine backbone. The D-enantiomer (specified by the (2S) configuration in its IUPAC name) is distinct from the more common L-cysteine derivatives . This enantiomeric purity is critical for studies requiring precise stereochemical control, such as ligand-receptor interactions or enzymatic assays .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.30 g/mol | |

| Boiling Point | 214°C (lit.) | |

| Density | 1.143 g/mL at 25°C | |

| Refractive Index | ||

| Flash Point | 113°C (closed cup) | |

| Optical Activity | (c = 7.5 in CHCl₃) |

These properties influence handling and storage protocols. For instance, the moderate flash point necessitates precautions against ignition in laboratory settings .

Synthesis and Manufacturing

The synthesis of n-Boc-d-cysteine methyl ester follows a two-step protection strategy:

Amino Group Protection

D-cysteine reacts with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or organic medium. This step introduces the Boc group, forming N-Boc-d-cysteine . The reaction mechanism involves nucleophilic attack by the cysteine amine on the electrophilic carbonyl of Boc anhydride, yielding a stable carbamate.

Carboxyl Group Esterification

The free carboxylic acid of N-Boc-d-cysteine is then treated with methanol under acidic catalysis (e.g., HCl or H₂SO₄), resulting in the methyl ester . This Fischer esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for methanol attack.

Applications in Peptide Synthesis and Beyond

Peptide Chain Assembly

n-Boc-d-cysteine methyl ester is a cornerstone in solid-phase peptide synthesis (SPPS). The Boc group’s stability under basic conditions allows sequential deprotection using trifluoroacetic acid (TFA), enabling stepwise elongation . Unlike the acid-labile Fmoc group, Boc requires harsher deprotection, making it suitable for synthesizing peptides resistant to aggregation .

Thiol-Driven Functionalization

The free thiol (-SH) group permits post-synthetic modifications:

-

Disulfide Bridging: Oxidation forms inter- or intrachain disulfide bonds, critical for protein folding .

-

Conjugation: Thiol-ene reactions or Michael additions enable attachment of fluorophores, polymers, or drug molecules .

-

Dehydroalanine Formation: Treatment with oxidizing agents converts cysteine to dehydroalanine, a non-natural amino acid for click chemistry .

Asymmetric Synthesis

The D-configuration of this compound facilitates the preparation of non-racemic sulfhydryl compounds. For example, it serves as a chiral building block in synthesizing allyl sulfides and trifluoromethylated molecules, which are prevalent in pharmaceuticals .

Comparison with Related Compounds

L- vs. D-Enantiomers

The L-enantiomer (CAS 55757-46-5) shares identical physical properties but opposite optical activity () . While L-cysteine derivatives dominate biological studies, the D-form is preferred for probing enzymatic stereoselectivity or designing D-peptides resistant to proteolysis .

Alternative Protecting Groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume